molecular formula C23H28N4O4S B11023096 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11023096
M. Wt: 456.6 g/mol
InChI Key: DDTHVZBYMIXVJT-UHFFFAOYSA-N
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Description

The compound 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide features a pyrrolidinone core substituted with:

  • A 4-(azepane-1-sulfonyl)phenyl group at position 1.
  • A 3-methylpyridin-2-yl moiety as the amide substituent at position 2.

Its molecular formula is C₂₃H₂₈N₄O₄S (molecular weight: 472.56 g/mol).

Properties

Molecular Formula

C23H28N4O4S

Molecular Weight

456.6 g/mol

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H28N4O4S/c1-17-7-6-12-24-22(17)25-23(29)18-15-21(28)27(16-18)19-8-10-20(11-9-19)32(30,31)26-13-4-2-3-5-14-26/h6-12,18H,2-5,13-16H2,1H3,(H,24,25,29)

InChI Key

DDTHVZBYMIXVJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural Modifications in Sulfonyl and Amide Groups

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Substituent A (Sulfonyl) Substituent B (Amide) Key Features Reference
Target Compound C₂₃H₂₈N₄O₄S Azepane-1-sulfonyl 3-methylpyridin-2-yl Balanced lipophilicity; potential for dual hydrogen bonding. -
1-[4-(azepan-1-ylsulfonyl)phenyl]-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide C₂₀H₂₇N₃O₄S Azepane-1-sulfonyl Cyclopropyl Reduced steric bulk; may improve metabolic stability.
1-(2-methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide C₂₅H₂₅N₃O₄S 4-Methylphenylsulfamoyl 2-methylphenyl Increased aromaticity; potential for higher cytotoxicity.
1-(4-fluorophenyl)-N-[4-(4-methylpiperidine-1-sulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide C₂₃H₂₆FN₃O₄S 4-Methylpiperidine-1-sulfonyl 4-fluorophenyl Fluorine enhances electronegativity; possible improved target affinity.
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide C₂₄H₂₇N₃O₄S Dihydroisoquinolinylsulfonyl p-tolyl Rigid dihydroisoquinoline group; tested for MERS-CoV inhibition (0.602% cytotoxicity).

Biological Activity

The compound 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with notable biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C23H28N4O4SC_{23}H_{28}N_{4}O_{4}S and a molecular weight of approximately 456.6 g/mol. Its unique structure includes:

  • Pyrrolidine ring : Contributes to the compound's stability and reactivity.
  • Sulfonamide group : Enhances solubility and biological interactions.
  • Methoxy-substituted phenyl group : Potentially involved in receptor binding.

These structural features suggest that the compound may interact with various biological targets, influencing several physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. In particular, derivatives of pyrrolidine compounds have shown effectiveness against multidrug-resistant Gram-positive pathogens and fungi. For example, studies have demonstrated structure-dependent antimicrobial activity against strains such as Staphylococcus aureus and Candida auris .

Anticancer Properties

The compound may act as an inhibitor of specific enzymes or receptors critical in cancer pathways. Similar structures have been reported to inhibit protein interactions essential for cancer progression, particularly involving menin and MLL fusion proteins . The anticancer activity of related compounds was characterized using human cell lines, showing promising results in inhibiting tumor growth .

Enzyme Inhibition

The sulfonamide moiety in the compound suggests potential enzyme inhibitory activity. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Understanding the mechanisms through which this compound exerts its biological effects is critical for its development as a therapeutic agent. Research indicates that it may modulate enzyme activities or receptor functions, influencing downstream signaling pathways involved in disease processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits cancer cell proliferation
Enzyme InhibitionInhibits AChE and urease

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against clinically relevant pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting that modifications to the azepan or pyrrolidine rings could enhance efficacy .

Case Study: Anticancer Activity

In vitro studies on A549 lung cancer cell lines demonstrated that specific derivatives of this compound significantly reduced cell viability compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

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